4-propyl-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2,3-thiadiazole
Description
This compound features a 1,2,3-thiadiazole core substituted with a propyl group at position 4 and a complex azetidine-triazole moiety at position 3. The 1,2,3-thiadiazole ring, less common than its 1,3,4-isomer, contributes unique electronic properties due to sulfur and nitrogen positioning. Structural determination of such compounds often relies on crystallographic tools like SHELXL for refinement, ensuring precise bond-length and angle analysis .
Properties
IUPAC Name |
(4-propylthiadiazol-5-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6OS/c1-2-3-10-11(20-16-15-10)12(19)17-4-9(5-17)6-18-8-13-7-14-18/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGDHCUUAQLMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CC(C2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2,3-thiadiazole typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
4-propyl-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiadiazole derivatives with triazole moieties. Various methods have been documented for the preparation of such compounds, often employing techniques like refluxing in solvents or microwave-assisted synthesis. Characterization is usually performed using spectroscopic methods such as NMR and IR spectroscopy to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. For instance, compounds similar to 4-propyl-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2,3-thiadiazole have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Antifungal Properties
The antifungal potential of thiadiazole derivatives has also been explored. Research indicates that these compounds can inhibit fungal growth by targeting specific metabolic pathways within fungal cells . For example, studies have reported effective inhibition against Aspergillus niger and Candida albicans.
Anticancer Activity
Thiadiazole derivatives have been investigated for their anticancer properties. The incorporation of triazole into the structure may enhance the compound's ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines .
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical applications:
- Antimicrobial Screening : A study evaluated various thiadiazole derivatives for their antibacterial efficacy using disc diffusion methods. Results indicated that certain substitutions on the thiadiazole ring significantly enhanced activity against both Gram-positive and Gram-negative bacteria .
- Antifungal Efficacy : Another research effort focused on synthesizing novel thiadiazoles and testing their antifungal properties against Candida species. The findings revealed promising results with minimum inhibitory concentrations comparable to established antifungal agents .
- Anticancer Activity Assessment : Research assessing the anticancer potential involved treating cancer cell lines with synthesized thiadiazole derivatives. The results showed a dose-dependent response in cell viability assays, indicating significant cytotoxicity .
Mechanism of Action
The mechanism of action of 4-propyl-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Heterocycle Variations
The 1,2,3-thiadiazole core distinguishes this compound from analogues with 1,3,4-thiadiazole or thiazole scaffolds. For example:
- 1,3,4-Thiadiazole derivatives (e.g., compound 9b from ) exhibit antitumor activity (IC₅₀ = 2.94 µM against HepG2) but lack the azetidine-triazole substituent .
- Thiazole derivatives (e.g., compound 12a) show enhanced potency (IC₅₀ = 1.19 µM against HepG2), attributed to their planar structure and substituent flexibility .
Key Structural Differences:
| Feature | Target Compound | 1,3,4-Thiadiazole Analogues | Thiazole Analogues |
|---|---|---|---|
| Core Heterocycle | 1,2,3-thiadiazole | 1,3,4-thiadiazole | Thiazole |
| Substituent at Position 5 | Azetidine-triazole carbonyl | Ethylidene hydrazine derivatives | Arylthiazole groups |
| Conformational Rigidity | High (azetidine ring) | Moderate | Low |
Role of Triazole Substituents
The 1H-1,2,4-triazole group in the target compound differs from 1H-1,2,3-triazole moieties in derivatives. For instance:
Azetidine vs. Acyclic Substituents
The azetidine ring confers rigidity and may improve bioavailability by reducing free rotation. In contrast, acyclic substituents (e.g., ethylidene hydrazines in ) allow greater conformational flexibility, which can enhance binding entropy but reduce specificity .
Biological Activity
The compound 4-propyl-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2,3-thiadiazole is a derivative of the thiadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The structural framework of this compound consists of a thiadiazole ring fused with a triazole moiety and an azetidine carbonyl group. This unique combination is believed to enhance its biological efficacy through multiple mechanisms.
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit significant antibacterial and antifungal activity. For instance:
- A study highlighted that thiadiazole derivatives showed potent activity against various fungal strains, including clinical isolates resistant to standard treatments .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been widely documented. The compound may inhibit cancer cell proliferation by:
- Inducing apoptosis in cancer cells.
- Disrupting cell cycle progression through modulation of key regulatory proteins.
The biological activity of this compound may be attributed to:
- Inhibition of Enzymatic Activity : It can act as an enzyme inhibitor affecting pathways crucial for microbial survival and cancer cell growth.
- Interaction with DNA : Some studies suggest that thiadiazole derivatives can intercalate with DNA or inhibit topoisomerases, leading to disrupted DNA replication and transcription.
Study 1: Antifungal Efficacy
A recent study evaluated the antifungal efficacy of a series of thiadiazole derivatives against Candida species. The results demonstrated that certain derivatives exhibited low cytotoxicity while maintaining high antifungal activity .
Study 2: Anticancer Activity
In vitro studies have shown that specific thiadiazole compounds can significantly reduce the viability of breast cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
Data Table: Biological Activities of Thiadiazole Derivatives
Q & A
Q. What are the key strategies for synthesizing 4-propyl-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,2,3-thiadiazole, and how are intermediates validated?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the azetidine-carbonyl core followed by functionalization with triazole and thiadiazole moieties. Key steps include:
- Azetidine ring formation : Cyclization of γ-aminobutyric acid derivatives under acidic conditions .
- Triazole conjugation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole group .
- Thiadiazole integration : Reaction with Lawesson’s reagent or phosphorus pentasulfide to introduce the sulfur-containing ring .
Validation : Intermediates are characterized via 1H/13C NMR (to confirm regiochemistry), IR spectroscopy (to track carbonyl/thiol groups), and HPLC (≥95% purity) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : 1H NMR identifies proton environments (e.g., azetidine CH2 groups at δ 3.1–3.5 ppm, triazole C-H at δ 8.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+: 378.12; observed: 378.11) .
- X-ray Crystallography : Resolves stereochemistry of the azetidine-carbonyl linkage (if crystalline) .
Q. How is preliminary biological activity screened for this compound?
Methodological Answer:
- In vitro assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using MIC (Minimum Inhibitory Concentration) protocols .
- Enzyme inhibition : Evaluate inhibition of 14-α-demethylase (a fungal CYP450 enzyme) via UV-Vis spectroscopy .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Triazole substitution : Replace the 1H-1,2,4-triazole with 1H-1,2,3-triazole to test for enhanced antifungal activity .
- Azetidine modifications : Introduce electron-withdrawing groups (e.g., -CF3) to improve metabolic stability .
- Docking studies : Use AutoDock Vina to simulate interactions with 14-α-demethylase (PDB: 3LD6). Prioritize derivatives with stronger hydrogen bonding to heme iron .
Q. How can contradictory data on thiadiazole stability be resolved?
Methodological Answer:
- pH-dependent degradation : Perform accelerated stability studies (40°C/75% RH) across pH 1–10. Monitor via HPLC for thiadiazole ring cleavage .
- Computational modeling : Calculate bond dissociation energies (BDE) for the C-S bond using Gaussian 16 to predict degradation hotspots .
Q. What computational tools predict off-target interactions or toxicity?
Methodological Answer:
- SwissADME : Predicts blood-brain barrier penetration (BBB) and CYP450 inhibition .
- ProTox-II : Estimates hepatotoxicity (e.g., alerts for thiol-reactive metabolites) .
- Molecular dynamics (MD) : Simulate binding to human serum albumin (HSA) to assess plasma protein binding .
Q. How can metabolic stability be improved without compromising activity?
Methodological Answer:
- Isotopic labeling : Introduce deuterium at benzylic positions to block CYP450-mediated oxidation .
- Prodrug design : Mask the thiadiazole as a methyl ester, hydrolyzed in vivo by esterases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
